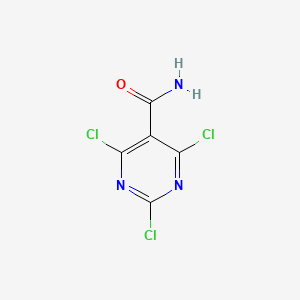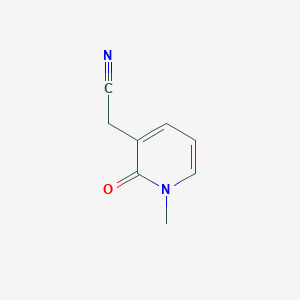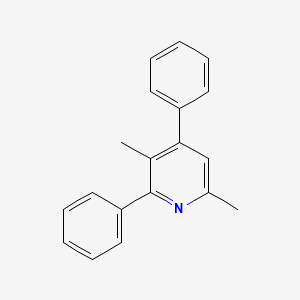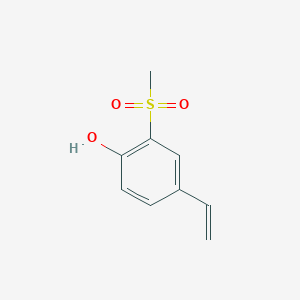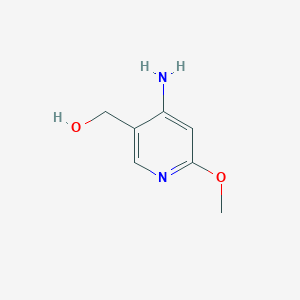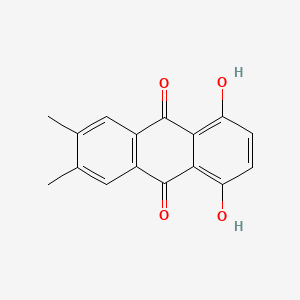
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound features a heptyloxyphenyl group, which can influence its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene. The process includes:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The heptyloxyphenyl group is introduced through a substitution reaction, often using a suitable halide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into its leuco form, which is useful in certain applications.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halides and bases such as sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like fluorescence imaging. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
1,5-Diamino-4,8-dihydroxyanthraquinone: Another anthracene derivative with distinct chemical properties and applications.
Uniqueness
1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is unique due to the presence of the heptyloxyphenyl group, which can enhance its solubility and modify its photophysical properties. This makes it particularly suitable for specific applications in optoelectronics and fluorescence-based research .
Propiedades
Número CAS |
92135-76-7 |
|---|---|
Fórmula molecular |
C27H28N2O3 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
1,4-diamino-2-(4-heptoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C27H28N2O3/c1-2-3-4-5-8-15-32-18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(31)20-10-7-6-9-19(20)26(23)30/h6-7,9-14,16H,2-5,8,15,28-29H2,1H3 |
Clave InChI |
UEOLKJBGYFOXKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130506.png)
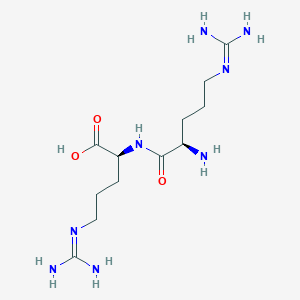
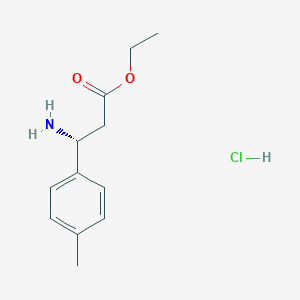
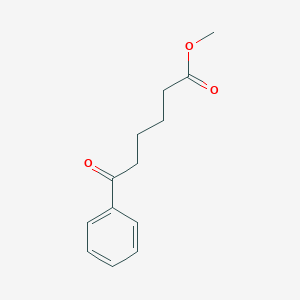
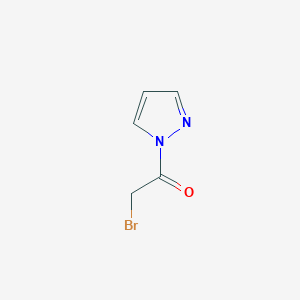
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
